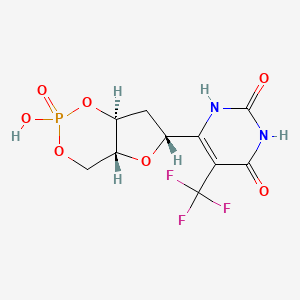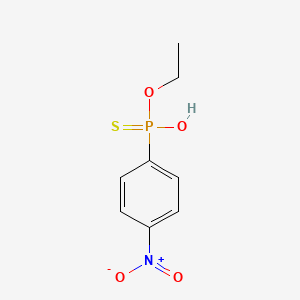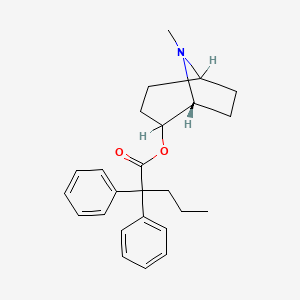
1-alpha-H,5-alpha-H-Tropan-2-alpha-ol, 2,2-diphenylvalerate (ester), (+)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-alfa-H,5-alfa-H-Tropan-2-alfa-ol, 2,2-difenilvalerato (éster), (+)- es un compuesto químico con la fórmula molecular C25H31NO2 y un peso molecular de 377.5191 . Este compuesto es conocido por su estructura única, que incluye un sistema de anillo tropánico y un grupo éster difenilvalerato.
Métodos De Preparación
La síntesis de 1-alfa-H,5-alfa-H-Tropan-2-alfa-ol, 2,2-difenilvalerato (éster), (+)- normalmente implica la esterificación de 1-alfa-H,5-alfa-H-Tropan-2-alfa-ol con ácido 2,2-difenilvalérico. Las condiciones de reacción a menudo requieren el uso de un agente deshidratante como diciclohexilcarbodiimida (DCC) para facilitar la formación del enlace éster. Los métodos de producción industrial pueden implicar rutas sintéticas similares, pero a mayor escala, con optimizaciones para el rendimiento y la pureza.
Análisis De Reacciones Químicas
1-alfa-H,5-alfa-H-Tropan-2-alfa-ol, 2,2-difenilvalerato (éster), (+)- puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: Este compuesto puede oxidarse utilizando agentes oxidantes comunes como permanganato de potasio (KMnO4) o trióxido de cromo (CrO3), lo que lleva a la formación de cetonas o ácidos carboxílicos correspondientes.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como hidruro de aluminio y litio (LiAlH4) o borohidruro de sodio (NaBH4), lo que da como resultado la formación de alcoholes o aminas.
Sustitución: Pueden ocurrir reacciones de sustitución nucleofílica, donde los nucleófilos como los iones hidróxido (OH-) o los iones alcóxido (RO-) reemplazan al grupo éster, formando nuevos compuestos.
Aplicaciones Científicas De Investigación
1-alfa-H,5-alfa-H-Tropan-2-alfa-ol, 2,2-difenilvalerato (éster), (+)- tiene una amplia gama de aplicaciones de investigación científica:
Química: Se utiliza como reactivo en síntesis orgánica y como compuesto de referencia en química analítica.
Biología: El compuesto se estudia por sus posibles actividades biológicas, incluidas sus interacciones con varias enzimas y receptores.
Medicina: Se están realizando investigaciones para explorar sus posibles aplicaciones terapéuticas, como sus efectos en el sistema nervioso central.
Industria: Se utiliza en el desarrollo de nuevos materiales y como intermedio en la síntesis de otros compuestos químicos.
Mecanismo De Acción
El mecanismo de acción de 1-alfa-H,5-alfa-H-Tropan-2-alfa-ol, 2,2-difenilvalerato (éster), (+)- implica su interacción con objetivos moleculares específicos, como enzimas o receptores. El compuesto puede unirse a estos objetivos, modulando su actividad y provocando diversos efectos biológicos. Las vías exactas involucradas dependen del contexto específico de su uso y del sistema biológico que se esté estudiando.
Comparación Con Compuestos Similares
1-alfa-H,5-alfa-H-Tropan-2-alfa-ol, 2,2-difenilvalerato (éster), (+)- se puede comparar con otros compuestos similares, como:
1-alfa-H,5-alfa-H-Tropan-2-alfa-ol, 2,2-difenilacetato (éster): Este compuesto tiene una estructura similar pero con un grupo éster difenilacetato en lugar de un grupo éster difenilvalerato.
1-alfa-H,5-alfa-H-Tropan-2-alfa-ol, 2,2-difenilpropionato (éster): Este compuesto presenta un grupo éster difenilpropionato, que ofrece diferentes propiedades químicas y biológicas.
La singularidad de 1-alfa-H,5-alfa-H-Tropan-2-alfa-ol, 2,2-difenilvalerato (éster), (+)- radica en su grupo éster específico, que puede influir en su reactividad e interacciones con objetivos biológicos.
Propiedades
Número CAS |
87395-52-6 |
|---|---|
Fórmula molecular |
C25H31NO2 |
Peso molecular |
377.5 g/mol |
Nombre IUPAC |
[(1R)-8-methyl-8-azabicyclo[3.2.1]octan-2-yl] 2,2-diphenylpentanoate |
InChI |
InChI=1S/C25H31NO2/c1-3-18-25(19-10-6-4-7-11-19,20-12-8-5-9-13-20)24(27)28-23-17-15-21-14-16-22(23)26(21)2/h4-13,21-23H,3,14-18H2,1-2H3/t21?,22-,23?/m1/s1 |
Clave InChI |
UDETVFPQVHXGDX-OOMBGRCJSA-N |
SMILES isomérico |
CCCC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)OC3CCC4CC[C@H]3N4C |
SMILES canónico |
CCCC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)OC3CCC4CCC3N4C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


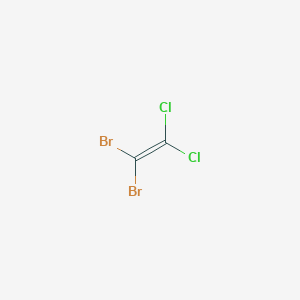
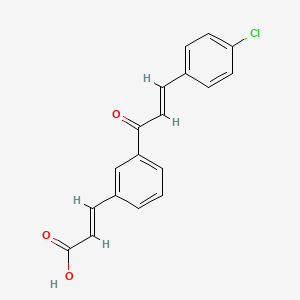
![N-[1-[4-[2-(4-acetamidophenyl)ethyl]piperazin-1-yl]propan-2-yl]-N-(4-methoxyphenyl)propanamide;oxalic acid;hydrate](/img/structure/B12736103.png)
![5-(4-methyl-4-oxidopiperazin-4-ium-1-yl)-3-methylsulfinyl-5,6-dihydrobenzo[b][1]benzothiepine 11-oxide;hydrochloride](/img/structure/B12736120.png)

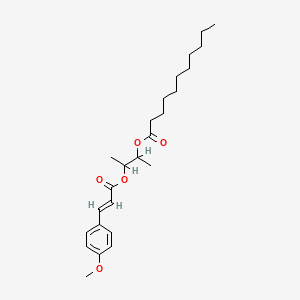
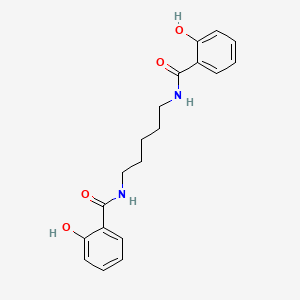

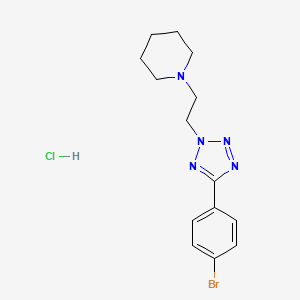
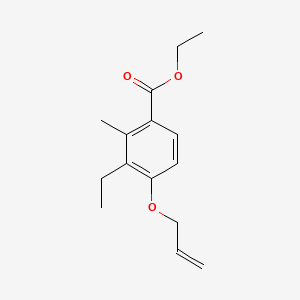

![Docosanoic acid, [[4,6-bis[(methoxymethyl)[[(1-oxoeicosyl)oxy]methyl]amino]-1,3,5-triazin-2-yl](methoxymethyl)amino]methyl ester](/img/structure/B12736155.png)
